Clomocycline

Toxicity Safety Pharmacology In Vivo Toxicology

Sourcing first-generation tetracyclines often means accepting poor solubility and GI tolerability. Clomocycline (CAS 1181-54-0) solves this with an N-hydroxymethyl modification that markedly increases aqueous solubility across a wide pH range. Researchers gain faster oral absorption (Tmax 3-5 h at 170 mg) and reduced GI side effects vs. chlortetracycline. It also delivers enhanced, prolonged lung tissue concentrations, making it an optimal oral candidate for respiratory infection models. For in vitro immunomodulation studies, clomocycline does not suppress lymphocyte proliferation, unlike doxycycline/minocycline, providing a validated control. • Enhanced water solubility & oral absorption • Prolonged lung tissue levels; Tmax 3-5 h (170 mg) • Does not suppress mitogen-stimulated lymphocyte proliferation • Suitable benchmark for solubility-enhancing prodrug strategies

Molecular Formula C23H25ClN2O9
Molecular Weight 508.9 g/mol
CAS No. 1181-54-0
Cat. No. B576342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomocycline
CAS1181-54-0
Molecular FormulaC23H25ClN2O9
Molecular Weight508.9 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O
InChIInChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1
InChIKeyBXTHDFJCJQJHKD-KMVLDZISSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clomocycline Procurement: Key Profile


Clomocycline (CAS 1181-54-0) is a semi-synthetic methylol derivative of chlortetracycline, classified within the tetracycline family of broad-spectrum antibacterial agents [1]. Its mechanism involves reversible binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein translation [2]. The structural modification—specifically the N-hydroxymethyl substitution on the amide nitrogen of chlortetracycline—imparts notably higher water solubility across a wide pH range compared to its parent compound and many first-generation tetracyclines [3]. This physicochemical property has direct implications for oral absorption, gastrointestinal tolerability, and formulation options.

Clomocycline Substitution Limitations


Substitution with unmodified chlortetracycline or other first-generation tetracyclines (e.g., tetracycline hydrochloride, oxytetracycline) is not pharmacokinetically equivalent. Clomocycline's N-hydroxymethyl modification confers solubility characteristics that lead to improved oral absorption and reduced gastrointestinal side effects, a common limitation of older tetracyclines [1]. While the antibacterial spectrum is comparable, the in vivo performance—including tissue penetration, tolerability, and effective dosage—differs substantially [2]. Therefore, procurement decisions should be guided by specific formulation or application requirements where these differentiated properties are valued.

Clomocycline Evidence Guide


Reduced Toxicity vs. Chlortetracycline

Clomocycline demonstrates lower systemic toxicity relative to chlortetracycline in preclinical animal models, as reported in early comparative safety studies [1]. This reduced toxicity profile supports its clinical use where cumulative dose exposure is a concern.

Toxicity Safety Pharmacology In Vivo Toxicology

Superior Lung Penetration vs. Tetracycline

In comparative animal experiments, clomocycline achieved greater and more sustained concentrations in lung tissue compared to tetracycline [1]. This enhanced pulmonary tissue penetration is a key differentiator for treating respiratory tract infections, aligning with clinical observations of its utility in acute bronchitis and pneumonia [2].

Tissue Distribution Pharmacokinetics Respiratory Infections

Low-Dose Potential via Enhanced Absorption

The high aqueous solubility of clomocycline across the physiological pH range ensures rapid and effective oral absorption, enabling administration of a low total daily dosage [1]. In clinical settings, a typical dose of 170 mg was used to achieve therapeutic blood levels, with maximum concentrations reached at 3–5 hours post-dose [2]. This contrasts with many early tetracyclines that require higher milligram quantities due to variable or incomplete absorption.

Oral Bioavailability Formulation Science Dose Optimization

No Lymphocyte Suppression

Unlike doxycycline and minocycline, which can suppress mitogen-stimulated lymphocyte growth in vitro, clomocycline did not inhibit DNA synthesis in 3-day lymphocyte cultures even at concentrations five to ten times higher than therapeutic blood levels [1]. This property is shared with tetracycline, oxytetracycline, and chlortetracycline, but is a notable point of differentiation from later-generation tetracyclines.

Immunomodulation In Vitro Pharmacology Host-Drug Interactions

Clomocycline Application Scenarios


Oral Formulations for Respiratory Infections

Given the evidence of enhanced and prolonged lung tissue concentrations compared to tetracycline [1], clomocycline is a strong candidate for oral formulations targeting respiratory infections. Its rapid absorption profile (Tmax 3–5 hours) at low doses (170 mg) also supports formulation strategies aimed at improving patient compliance in chronic respiratory disease models [2].

Immunomodulation-Free Lymphocyte Assays

For in vitro assays where tetracycline-class immunomodulatory effects could confound results, clomocycline provides a validated control compound. It has been demonstrated not to suppress mitogen-stimulated lymphocyte proliferation even at supra-therapeutic concentrations, unlike doxycycline and minocycline [3].

Prodrug Design and Solubility Enhancement

Clomocycline's N-hydroxymethyl modification serves as a reference for solubility-enhancing prodrug strategies within the tetracycline class. Its high aqueous solubility across a wide pH range, compared to the poor solubility of chlortetracycline, makes it a useful benchmark compound for research into improving oral bioavailability of poorly soluble antibiotics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clomocycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.